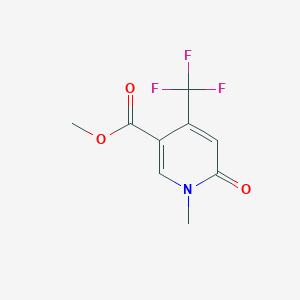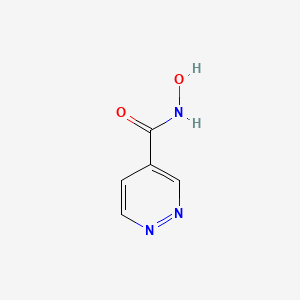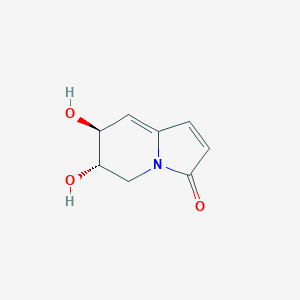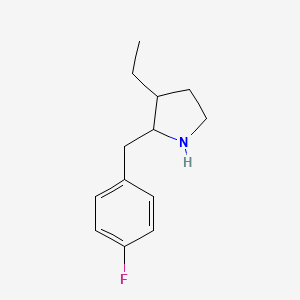
1,1,2,2-Tetramethylhydrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethylhydrazinehydrochloride is an organic compound with the molecular formula C4H12N2·HCl. It is a derivative of hydrazine, characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethylhydrazinehydrochloride can be synthesized through the reaction of tetramethylhydrazine with hydrochloric acid. The reaction typically involves the following steps:
Preparation of Tetramethylhydrazine: Tetramethylhydrazine is prepared by the methylation of hydrazine using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Tetramethylhydrazine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of tetramethylhydrazine.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethylhydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethylhydrazinehydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. Additionally, it can form radical cations, which are involved in single-electron transfer reactions. These properties make it a versatile compound in both chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: An organic compound with similar structural features but different chemical properties.
Tetramethylhydrazine: The parent compound without the hydrochloride group.
Dimethylhydrazine: A simpler derivative with only two methyl groups.
Uniqueness
1,1,2,2-Tetramethylhydrazinehydrochloride is unique due to its high degree of methylation, which imparts distinct chemical reactivity and stability. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Propiedades
Número CAS |
61556-82-9 |
|---|---|
Fórmula molecular |
C4H13ClN2 |
Peso molecular |
124.61 g/mol |
Nombre IUPAC |
1,1,2,2-tetramethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-5(2)6(3)4;/h1-4H3;1H |
Clave InChI |
SPPNDCOTJNZRJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
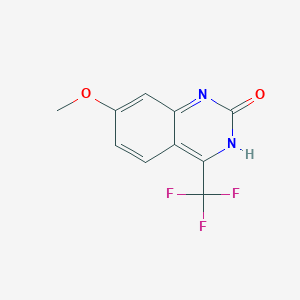
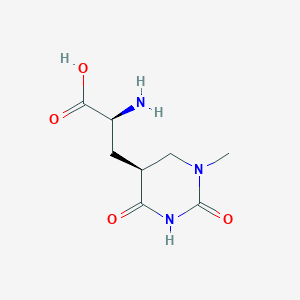
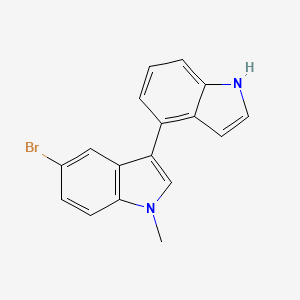
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

